molecular formula C6H13NO B3048463 Oxazolidine, 2-ethyl-2-methyl- CAS No. 17026-89-0

Oxazolidine, 2-ethyl-2-methyl-

Cat. No.: B3048463
CAS No.: 17026-89-0
M. Wt: 115.17 g/mol
InChI Key: QNXSRVCJDFTLOI-UHFFFAOYSA-N
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Description

Oxazolidine, 2-ethyl-2-methyl-, is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom in its ring structure. This compound is a derivative of oxazolidine, which is known for its significant role in various chemical and biological applications. The presence of substituents on the carbon and nitrogen atoms enhances its reactivity and utility in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxazolidine, 2-ethyl-2-methyl-, can be synthesized through various methods. One common approach involves the reaction of 1,2-amino alcohols with aldehydes or ketones. This reaction typically proceeds under mild conditions and can be catalyzed by acids or bases. For instance, the reaction of 2-amino-2-methyl-1-propanol with acetaldehyde can yield the desired oxazolidine derivative .

Industrial Production Methods

In industrial settings, the production of oxazolidine, 2-ethyl-2-methyl-, often involves multicomponent reactions. These reactions can be carried out in a continuous flow system, which allows for better control over reaction conditions and yields. The use of metal-free domino annulation or transition metal-catalyzed cascade reactions has been reported to produce high yields of functionalized oxazolidines .

Chemical Reactions Analysis

Types of Reactions

Oxazolidine, 2-ethyl-2-methyl-, undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of substituents on the ring and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Oxidation of oxazolidine can be achieved using reagents such as manganese dioxide or bromotrichloromethane.

    Reduction: Reduction of oxazolidine can be carried out using hydrogenation catalysts such as palladium on carbon. This reaction converts the oxazolidine ring into a more saturated structure.

    Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include oxazoles, reduced oxazolidines, and substituted oxazolidine derivatives. These products have significant applications in various fields, including pharmaceuticals and materials science.

Scientific Research Applications

Scientific Research Applications

  • Chemical Synthesis: Oxazolidine, 2-ethyl-2-methyl-, serves as a key intermediate in the synthesis of various biologically active compounds. It is also used as a chiral auxiliary in asymmetric synthesis.
  • Drug Development: Oxazolidine derivatives act as building blocks for the development of new drugs.
  • Industrial Applications: This compound is used in the production of polymers and as a stabilizer for various chemical processes. Its ability to undergo diverse chemical reactions makes it a valuable compound in the development of new materials and catalysts.
  • Polyurethane Systems: Oxazolidine can be used as a latent curing agent of a single-component polyurethane system and a water scavenger of a single-component or two-component polyurethane system . Oxazolidine-based moisture scavengers are commonly used in polyurethane coating systems due to their generally good toxicity characteristics and rapid action .
  • Enzyme Modulation: The biological activity of oxazolidine, 2-ethyl-2-methyl-, is primarily attributed to its ability to form stable complexes with various molecular targets, such as enzymes and proteins. This interaction can modulate enzyme activity and influence biochemical pathways. The presence of substituents on the oxazolidine ring enhances its binding affinity and specificity, making it a valuable scaffold in drug design.
  • Antimicrobial Effects: Research has demonstrated that oxazolidine derivatives exhibit significant biological activities, including antimicrobial effects. A study highlighted the compound's ability to inhibit the MsrA pump, enhancing the efficacy of traditional antibiotics like erythromycin.
  • Cancer Therapy: Oxazolidine derivatives have potential applications in cancer therapy.

Case Studies

  • Toxicological Assessment: A study conducted on Sprague-Dawley rats evaluated the acute toxicity of oxazolidine-based compounds. Rats were administered varying doses (2000 to 5000 mg/kg) of Zoldine MS-Plus (containing oxazolidine derivatives). Observations included dose-dependent lethality and significant pathological changes in liver and kidney tissues. Histopathological examinations revealed centrilobular hepatocytic enlargement and renal hyperplasia, indicating potential organ toxicity at high doses.
  • Antimicrobial Activity: In another study focused on antimicrobial properties, various oxazolidinone derivatives were synthesized and tested against microbial strains. The results indicated that certain derivatives exhibited potent antibacterial activity, comparable to established antibiotics like linezolid. The mechanism involved inhibition of bacterial protein synthesis by targeting the ribosomal subunits.
  • Preparation of Novel Oxazolidine: A preparation method of 2-methyl-2-ethyl-3-hydroxyethyl-1, 3-oxazolidine involves adding 107g of diethanolamine, 120mL of cyclohexane and 12g of potassium carbonate into a reaction kettle, introducing nitrogen, evacuating, stirring and mixing uniformly, slowly dripping 145g of methyl ethyl ketone when the feed liquid in the kettle is heated to 50 ℃, and continuously reacting for 6 hours at 50 ℃ .

Other Applications

  • Coatings, adhesives, sealants, and polymers: Oxazolidine, 2-ethyl-2-methyl- can be found in these products .
  • S-arylation of Furanose-Fused Oxazolidine-2-Thiones: Copper iodide and dimethylethylenediamine (DMEDA) catalyze chemoselective S-arylation in dioxane at 60–90 °C .

Mechanism of Action

The mechanism of action of oxazolidine, 2-ethyl-2-methyl-, involves its ability to form stable complexes with various molecular targets. In biological systems, it can interact with enzymes and proteins, modulating their activity and function. The presence of substituents on the oxazolidine ring enhances its binding affinity and specificity for these targets .

In chemical reactions, oxazolidine, 2-ethyl-2-methyl-, acts as a versatile intermediate, facilitating the formation of various products through its reactivity with different reagents. The ring structure provides a stable framework for these reactions, allowing for the efficient synthesis of complex molecules .

Comparison with Similar Compounds

Oxazolidine, 2-ethyl-2-methyl-, can be compared with other similar compounds such as oxazolidinones and oxazolines. While all these compounds share a common five-membered ring structure, their reactivity and applications differ significantly.

    Oxazolidinones: These compounds are primarily used as antibacterial agents, with notable examples including linezolid and tedizolid.

    Oxazolines: Oxazolines are used as ligands in catalysis and as intermediates in organic synthesis.

The unique substituents on oxazolidine, 2-ethyl-2-methyl-, confer distinct properties that make it valuable in various applications. Its ability to undergo diverse chemical reactions and form stable complexes with molecular targets sets it apart from other similar compounds.

Similar Compounds

  • Oxazolidinones
  • Oxazolines
  • Thiazolidines
  • Imidazolines

These compounds share structural similarities with oxazolidine, 2-ethyl-2-methyl-, but differ in their reactivity and applications, highlighting the unique properties of the latter .

Biological Activity

Overview

Oxazolidine, 2-ethyl-2-methyl- (CAS Number: 17026-89-0) is a five-membered heterocyclic compound featuring one nitrogen and one oxygen atom within its ring structure. This compound is recognized for its diverse chemical and biological applications, particularly in medicinal chemistry and material science. The biological activity of oxazolidine derivatives, including 2-ethyl-2-methyl-, has been the subject of extensive research due to their potential therapeutic effects.

The biological activity of oxazolidine, 2-ethyl-2-methyl-, is primarily attributed to its ability to form stable complexes with various molecular targets, such as enzymes and proteins. This interaction can modulate enzyme activity and influence biochemical pathways. The presence of substituents on the oxazolidine ring enhances its binding affinity and specificity, making it a valuable scaffold in drug design.

Biological Studies and Findings

Research has demonstrated that oxazolidine derivatives exhibit significant biological activities, including antimicrobial effects and potential applications in cancer therapy. A notable study highlighted the compound's ability to inhibit the MsrA pump, enhancing the efficacy of traditional antibiotics like erythromycin. This was confirmed through docking analysis, which revealed specific hydrogen bonding interactions within the MsrA protein's ATP binding site .

Case Studies

  • Toxicological Assessment : A study conducted on Sprague-Dawley rats evaluated the acute toxicity of oxazolidine-based compounds. Rats were administered varying doses (2000 to 5000 mg/kg) of Zoldine MS-Plus (containing oxazolidine derivatives). Observations included dose-dependent lethality and significant pathological changes in liver and kidney tissues. Histopathological examinations revealed centrilobular hepatocytic enlargement and renal hyperplasia, indicating potential organ toxicity at high doses .
  • Antimicrobial Activity : In another study focused on antimicrobial properties, various oxazolidinone derivatives were synthesized and tested against microbial strains. The results indicated that certain derivatives exhibited potent antibacterial activity, comparable to established antibiotics like linezolid. The mechanism involved inhibition of bacterial protein synthesis by targeting the ribosomal subunits .

Comparative Analysis with Similar Compounds

To better understand the unique properties of oxazolidine, 2-ethyl-2-methyl-, it is useful to compare it with related compounds such as oxazolidinones and oxazolines.

Compound TypeKey FeaturesApplications
Oxazolidinones Primarily used as antibacterial agentsTreatment of bacterial infections
Oxazolines Used as ligands in catalysisOrganic synthesis intermediates
Oxazolidines Versatile reactivity; forms stable complexesDrug development; polymer production

Properties

IUPAC Name

2-ethyl-2-methyl-1,3-oxazolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-3-6(2)7-4-5-8-6/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXSRVCJDFTLOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(NCCO1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30299107
Record name Oxazolidine, 2-ethyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30299107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17026-89-0
Record name NSC128273
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128273
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxazolidine, 2-ethyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30299107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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